3-(Benzo[d]oxazol-2-yl)quinolin-7-ol
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Overview
Description
3-(Benzo[d]oxazol-2-yl)quinolin-7-ol is a heterocyclic compound that features both benzoxazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-yl)quinolin-7-ol typically involves the formation of the benzoxazole ring followed by the construction of the quinoline moiety. One common method involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]oxazol-2-yl)quinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzoxazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
3-(Benzo[d]oxazol-2-yl)quinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]oxazol-2-yl)quinolin-7-ol varies depending on its application:
Biological Activity: It interacts with various molecular targets such as enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Fluorescent Probes: The compound’s fluorescence is due to its ability to absorb light and emit it at a different wavelength, which is useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)quinoline
- 4-(Benzo[d]oxazol-2-yl)quinoline
- 6-(Benzo[d]oxazol-2-yl)quinoline
Uniqueness
3-(Benzo[d]oxazol-2-yl)quinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoxazole and quinoline rings makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
64887-43-0 |
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Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)quinolin-7-ol |
InChI |
InChI=1S/C16H10N2O2/c19-12-6-5-10-7-11(9-17-14(10)8-12)16-18-13-3-1-2-4-15(13)20-16/h1-9,19H |
InChI Key |
NWFWYVRWCJSDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C=C(C=CC4=C3)O |
Origin of Product |
United States |
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